molecular formula C10H13ClO3 B13177071 (1S)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol

(1S)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol

Cat. No.: B13177071
M. Wt: 216.66 g/mol
InChI Key: YWTLEXRPUFPCQB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-dimethoxyphenyl)ethanol. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.

    Reduction: Formation of 2-hydroxy-1-(2,5-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol
  • (1S)-2-Chloro-1-(3,4-dimethoxyphenyl)ethan-1-ol
  • (1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol

Uniqueness

(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1S)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m1/s1

InChI Key

YWTLEXRPUFPCQB-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H](CCl)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CCl)O

Origin of Product

United States

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